molecular formula C17H12F6N2O2 B6292768 1,2-Bis(4-aminophenoxy)-3,3,4,4,5,5-hexafluoro-1-cyclopentene CAS No. 127270-87-5

1,2-Bis(4-aminophenoxy)-3,3,4,4,5,5-hexafluoro-1-cyclopentene

Cat. No.: B6292768
CAS No.: 127270-87-5
M. Wt: 390.28 g/mol
InChI Key: CGNWVBKTXFANNC-UHFFFAOYSA-N
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Description

1,2-Bis(4-aminophenoxy)-3,3,4,4,5,5-hexafluoro-1-cyclopentene is a fluorinated aromatic diamine. This compound is known for its unique chemical structure, which includes hexafluorocyclopentene and aminophenoxy groups. These structural features impart distinct properties such as high thermal stability, excellent solubility in organic solvents, and low dielectric constants. These characteristics make it a valuable monomer in the synthesis of high-performance polymers, particularly polyimides and polyamides .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-Bis(4-aminophenoxy)-3,3,4,4,5,5-hexafluoro-1-cyclopentene typically involves a multi-step process. One common method starts with the nucleophilic substitution reaction of catechol with 2-chloro-5-nitrobenzotrifluoride to form a dinitro compound. This intermediate is then reduced to the corresponding diamine using hydrogenation or other reducing agents .

Industrial Production Methods

In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the incorporation of advanced purification techniques such as recrystallization and chromatography ensures the production of high-quality monomers suitable for polymer synthesis .

Chemical Reactions Analysis

Types of Reactions

1,2-Bis(4-aminophenoxy)-3,3,4,4,5,5-hexafluoro-1-cyclopentene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

1,2-Bis(4-aminophenoxy)-3,3,4,4,5,5-hexafluoro-1-cyclopentene has a wide range of applications in scientific research:

Mechanism of Action

The unique structure of 1,2-Bis(4-aminophenoxy)-3,3,4,4,5,5-hexafluoro-1-cyclopentene allows it to interact with various molecular targets. The hexafluorocyclopentene core provides rigidity and thermal stability, while the aminophenoxy groups offer sites for further chemical modifications. These features enable the formation of polymers with tailored properties for specific applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,2-Bis(4-aminophenoxy)-3,3,4,4,5,5-hexafluoro-1-cyclopentene stands out due to its combination of fluorinated and aromatic structures, providing a balance of thermal stability, solubility, and low dielectric constant. These properties make it particularly suitable for high-performance polymer applications .

Properties

IUPAC Name

4-[2-(4-aminophenoxy)-3,3,4,4,5,5-hexafluorocyclopenten-1-yl]oxyaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12F6N2O2/c18-15(19)13(26-11-5-1-9(24)2-6-11)14(16(20,21)17(15,22)23)27-12-7-3-10(25)4-8-12/h1-8H,24-25H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGNWVBKTXFANNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N)OC2=C(C(C(C2(F)F)(F)F)(F)F)OC3=CC=C(C=C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12F6N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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